Purine, 8-methyl-6-(methylthio)-

Description

Contextualization within Purine (B94841) Chemistry and Analogues

Purine analogues are synthetic derivatives of the natural purine core, modified by the addition or substitution of various functional groups at different positions on the bicyclic ring system. These modifications can dramatically alter the molecule's physical, chemical, and biological properties.

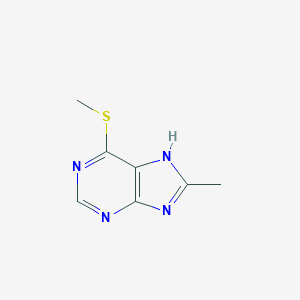

The name "Purine, 8-methyl-6-(methylthio)-" specifies two key modifications to the basic purine structure:

A methyl group (-CH₃) at the 8th position of the purine ring.

A methylthio group (-SCH₃) at the 6th position.

The introduction of a methyl group can influence the molecule's steric profile and electronic properties. The methylthio group, a sulfur-containing functional group, is a common feature in many biologically active purine analogues. For instance, 6-(methylthio)purine is a known metabolite of the immunosuppressive drug 6-mercaptopurine (B1684380). chemicalbook.comclearsynth.comchemicalbook.com The presence of the sulfur atom can facilitate different types of chemical interactions compared to its oxygen-containing counterparts.

While no specific data exists for "Purine, 8-methyl-6-(methylthio)-", the study of related compounds offers some insight. For example, research on 6,8,9-trisubstituted purine analogues has been undertaken to explore their potential as anticancer agents. tubitak.gov.trnih.gov This highlights the general interest in the therapeutic potential of multi-substituted purines.

Significance in Chemical Biology Research

The significance of a novel purine analogue in chemical biology research would typically be evaluated based on its interactions with biological macromolecules, such as enzymes and receptors. Purine analogues are widely used as research tools to probe the function of these proteins and as lead compounds in drug discovery.

Given the structural features of "Purine, 8-methyl-6-(methylthio)-", it could hypothetically be investigated for its potential to:

Inhibit enzymes involved in purine metabolism: Many purine analogues act as antimetabolites, interfering with the synthesis or degradation of endogenous purines.

Modulate the activity of protein kinases: The purine scaffold is a common feature in many kinase inhibitors.

Serve as a ligand for purinergic receptors: These receptors are involved in a wide range of physiological processes.

However, without any experimental data, these remain speculative areas of interest. The lack of published research on "Purine, 8-methyl-6-(methylthio)-" suggests that its biological activity and potential applications are yet to be explored.

Interactive Data Table: Properties of a Related Compound - 6-(Methylthio)purine

As no data is available for "Purine, 8-methyl-6-(methylthio)-", the following table provides information for the related, well-characterized compound, 6-(Methylthio)purine. chemicalbook.comcaymanchem.comnih.gov

| Property | Value |

| CAS Number | 50-66-8 |

| Molecular Formula | C₆H₆N₄S |

| Molecular Weight | 166.2 g/mol |

| Appearance | White to off-white solid powder |

| Melting Point | 219-223 °C |

| Solubility | Soluble in DMSO and methanol (B129727) |

Structure

3D Structure

Properties

CAS No. |

1008-51-1 |

|---|---|

Molecular Formula |

C7H8N4S |

Molecular Weight |

180.23 g/mol |

IUPAC Name |

8-methyl-6-methylsulfanyl-7H-purine |

InChI |

InChI=1S/C7H8N4S/c1-4-10-5-6(11-4)8-3-9-7(5)12-2/h3H,1-2H3,(H,8,9,10,11) |

InChI Key |

OWKGASBQRLTGJX-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(N1)C(=NC=N2)SC |

Canonical SMILES |

CC1=NC2=C(N1)C(=NC=N2)SC |

Other CAS No. |

1008-51-1 |

Synonyms |

8-Methyl-6-(methylthio)-1H-purine |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Purine, 8 Methyl 6 Methylthio

Electrophilic and Nucleophilic Reactions of the Purine (B94841) Ring System

The purine nucleus is a bicyclic heteroaromatic system composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. This architecture results in a complex electronic landscape with sites susceptible to both electrophilic and nucleophilic attack.

In a strongly basic medium, the reactivity of the purine ring is significantly altered due to the potential for deprotonation. The N-H protons of the imidazole and pyrimidine rings are acidic and can be removed by a strong base, generating a purine anion. This deprotonation increases the electron density of the ring system, making it more susceptible to electrophilic attack and generally less reactive towards nucleophiles.

For "Purine, 8-methyl-6-(methylthio)-", the primary sites of deprotonation would be the N7-H or N9-H of the imidazole ring. The resulting anion would exhibit enhanced nucleophilicity, potentially directing alkylation or other electrophilic substitution reactions to one of the ring nitrogen atoms. The specific site of reaction would be influenced by steric hindrance from the adjacent 8-methyl group and the electronic influence of both substituents.

The reactivity of the purine ring in "Purine, 8-methyl-6-(methylthio)-" is modulated by its two substituents. The 8-methyl group is an electron-donating group through a positive inductive effect (+I), which increases the electron density of the purine ring, particularly at the adjacent carbon and nitrogen atoms. This generally enhances the ring's reactivity towards electrophiles.

Conversely, for nucleophilic aromatic substitution, the presence of these electron-donating groups generally deactivates the purine ring. However, the 6-(methylthio) group can act as a leaving group under certain nucleophilic conditions, particularly if the sulfur is oxidized to a sulfoxide (B87167) or sulfone, which are much better leaving groups. Studies on related 6-methylthio-8-pyridylpurines have shown that quaternization of the pyridyl substituent enhances the thiohydrolysis of the 6-methylthio-group rsc.org.

Table 1: Expected Influence of Substituents on the Reactivity of the Purine Ring

| Substituent | Position | Electronic Effect | Influence on Electrophilic Attack | Influence on Nucleophilic Attack |

| 8-methyl | 8 | +I (electron-donating) | Activating | Deactivating |

| 6-(methylthio) | 6 | +M, -I (overall activating) | Activating | Deactivating (unless it acts as a leaving group) |

Rearrangement Reactions

Purine derivatives can undergo various rearrangement reactions, often under specific conditions. For "Purine, 8-methyl-6-(methylthio)-", two potential rearrangements could be considered based on its structural motifs: the Dimroth rearrangement and the Pummerer rearrangement.

The Dimroth rearrangement is an isomerization of certain nitrogen-containing heterocycles, which typically involves the opening of the ring and subsequent re-closure in a different orientation. This rearrangement is often observed in pyrimidine and triazole systems and can be catalyzed by acid, base, heat, or light nih.govwikipedia.org. In the context of a substituted purine, a Dimroth-type rearrangement could potentially occur within the pyrimidine portion of the ring system, especially if it involves an exocyclic amino or imino group, though it is less common for the core purine structure itself without specific activating groups. For 1,6-dihydro-6-imino-1-methyl-2-methylthiopyrimidine, a related pyrimidine structure, it was found that the imine does not undergo the Dimroth rearrangement rsc.org.

The Pummerer rearrangement is a reaction of sulfoxides bearing an alpha-hydrogen in the presence of an acylating agent, such as acetic anhydride (B1165640), to form an α-acyloxy thioether chemistry-reaction.comwikipedia.orgyoutube.comtcichemicals.com. If the 6-(methylthio) group of "Purine, 8-methyl-6-(methylthio)-" were to be oxidized to the corresponding sulfoxide, it could then potentially undergo a Pummerer rearrangement. This would involve the formation of a thionium ion intermediate, which would then be trapped by a nucleophile, leading to a functionalized methyl group attached to the sulfur atom.

Annulation and Cyclization with Peripheral Moieties

The purine ring system can serve as a scaffold for the construction of fused polycyclic systems through annulation and cyclization reactions. The substituents on "Purine, 8-methyl-6-(methylthio)-" offer potential handles for such transformations.

The 6-(methylthio) group can be a precursor for cyclization reactions. For instance, related 6-mercaptopurine (B1684380) undergoes cyclization with various ketones to form thiazino[2,3,4-bc]purine derivatives asianpubs.org. It is conceivable that the methylthio group could be cleaved to the corresponding thiol, which could then participate in similar cyclization reactions.

Furthermore, the nitrogen atoms of the purine ring, particularly N7 and N9, are nucleophilic and can participate in cyclization reactions with bifunctional electrophiles. The presence of the 8-methyl group might sterically hinder reactions at N7, potentially favoring reactions at N9. Annulation reactions could lead to the formation of additional fused rings, such as triazolo or imidazolo rings, creating novel heterocyclic systems with potentially interesting biological activities. For example, triazolothienopyrimidines have been synthesized from 4-hydrazino-2-(methylthio)thieno[2,3-d]pyrimidine, which then undergo a Dimroth rearrangement under basic conditions researchgate.net.

Structural Analysis and Characterization of Purine, 8 Methyl 6 Methylthio and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of purine (B94841) derivatives. These techniques provide valuable insights into the connectivity of atoms and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of purine derivatives in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

For the related compound 6-methylmercaptopurine (B131649) (6-MMP), the ¹H NMR spectrum shows distinct peaks corresponding to the methyl group and the protons on the purine ring. researchgate.net For instance, a derivative of 6-MMP displayed two peaks in its ¹H NMR spectrum: one at 2.3 ppm (3H), attributed to the methyl group, and another at 8.20 ppm (1H), assigned to the proton on the imidazole (B134444) ring. researchgate.net

In the case of 6-methylthio-2-oxopurines, the ¹H NMR spectra can reveal steric effects. A noticeable downfield shift of the 6-SMe signal is observed in 1-methyl derivatives, indicating steric hindrance. rsc.org

Table 1: Representative ¹H NMR Spectral Data for a 6-Methylmercaptopurine Derivative

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.3 | Singlet | 3H | -SCH₃ |

| 8.20 | Singlet | 1H | Imidazole Ring Proton |

Data sourced from a study on a Me6-MP derivative. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of purine compounds, aiding in their identification and structural confirmation. The electron ionization (EI) mass spectrum of 1H-Purine, 8-(methylthio)- is available, providing information on its fragmentation. nist.gov

For the related compound 6-methylmercaptopurine, various mass spectrometry techniques have been utilized, including GC-MS, MS-MS, and LC-MS. nih.gov The deuterated analog, 6-methylmercaptopurine-d3, is also used as an internal standard in quantitative analyses. caymanchem.commedchemexpress.com

Table 2: Mass Spectrometry Data for 6-Methylmercaptopurine (6-MMP)

| Technique | Observation | Reference |

| GC-MS | Experimental data available. | nih.gov |

| MS-MS | Positive ionization mode spectra recorded. | nih.gov |

| LC-MS | Used for quantitative analysis of metabolites. | nih.govebi.ac.uk |

| Molecular Weight | 166.204 g/mol | nist.govnist.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1H-Purine, 6-(methylthio)- has been recorded and is available in the NIST Chemistry WebBook. nist.gov This spectrum would show characteristic absorption bands for N-H, C-H, C=N, and C=C bonds within the purine ring system, as well as the C-S stretching vibration of the methylthio group.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the purine ring. The UV absorption maxima for 6-methylmercaptopurine are observed at 218 nm and 289 nm. caymanchem.com These absorptions are characteristic of the purine chromophore.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. A study on a silver(I) complex of 6-methylmercaptopurine riboside (6-MMPR) revealed its crystal structure. ebi.ac.uk The analysis showed the silver ion coordinated to two 6-MMPR ligands through the N7 atom of the purine ring in an almost linear fashion. ebi.ac.uk This three-dimensional network is further stabilized by hydrogen bonding interactions with water molecules. ebi.ac.uk

Tautomeric Forms and Isomerism in Substituted Purines

Tautomerism is a common phenomenon in purine chemistry, where protons can migrate between different nitrogen atoms of the purine ring, leading to different structural isomers.

Studies on 6-methylthiopurin-8-one have shown that it exists predominantly as the 7-NH,9-NH-tautomer in aqueous solution. rsc.org The formation of its monoanion primarily involves the deprotonation of the 9-NH group. rsc.org

In the case of 6-methylthio-2-oxopurine, it mainly exists as the 3,7-di-NH tautomer in aqueous solution, which supports the general observation that purines tend to avoid 3,9-disubstituted structures. rsc.org Anion formation in this molecule occurs first at the N7 position and then at the N3 position. rsc.org

The position of methylation in these purine derivatives can also be influenced by the tautomeric form and steric factors. For example, methylation of the neutral molecule of 6-methylthiopurin-8-one occurs exclusively at the N-3 position due to steric hindrance from the 6-methylthio group, which blocks alkylation at the N-1 position. rsc.org

Investigation of Tautomeric Stability

The tautomerism of "Purine, 8-methyl-6-(methylthio)-" primarily involves the position of the hydrogen atom on the purine ring system, which can exist in equilibrium between the N(7)-H and N(9)-H forms, and potentially the N(1)-H and N(3)-H forms. The relative stability of these tautomers is influenced by the electronic effects of the substituents at the C6 and C8 positions.

The 6-methylthio group is known to influence the site of electrophilic attack in purine systems. For instance, in 6-methylthiopurine, alkylation predominantly occurs at the N-3 position. nih.govresearchgate.net This suggests a significant contribution from tautomers where N-3 is available for electrophilic substitution. Conversely, studies on 8-methylthiopurines indicate that electrophilic attack by methyl iodide occurs at the N-1 position. nih.govresearchgate.net

In the case of "Purine, 8-methyl-6-(methylthio)-," the combined influence of the 8-methyl and 6-methylthio groups is crucial. Research on related compounds, such as 6-methylthiopurin-8-one, has shown that it exists in aqueous solution as the N(7)-H, N(9)-H tautomer. researchgate.netrsc.org Furthermore, studies on 6-methylthio-2-oxopurine indicate that the 3,7-di-NH tautomer is the major form in aqueous solution, supporting the idea that purines tend to avoid 3,9-disubstituted structures. rsc.org

While direct experimental data on the tautomeric equilibrium of "Purine, 8-methyl-6-(methylthio)-" is limited, computational studies on similar purine derivatives provide valuable insights. Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers. orientjchem.org For substituted purines, the solvent environment can also play a role in shifting the tautomeric equilibrium. orientjchem.orgmdpi.com

The likely predominant tautomers for "Purine, 8-methyl-6-(methylthio)-" are the N(7)-H and N(9)-H forms. The relative energies of these tautomers would be influenced by a combination of steric and electronic factors arising from the 8-methyl and 6-methylthio substituents.

| Tautomer | Key Stabilizing/Destabilizing Factors | Predicted Relative Stability |

| N(7)-H | - Potential for favorable intramolecular interactions. - Steric interactions between the 8-methyl group and the N(7)-H may influence stability. | Potentially a major tautomer. |

| N(9)-H | - Generally a stable tautomer for many purine derivatives. - Electronic influence of the 6-methylthio group. | Potentially a major tautomer. |

| N(1)-H | - Alkylation at N-1 is observed in 8-methylthiopurines. nih.govresearchgate.net | Less likely to be the most stable, but may exist in equilibrium. |

| N(3)-H | - Alkylation at N-3 is observed in 6-methylthiopurines. nih.govresearchgate.net | Less likely to be the most stable, but may exist in equilibrium. |

Impact of Substitution on Tautomerism

The introduction of additional substituents onto the "Purine, 8-methyl-6-(methylthio)-" core can significantly alter the tautomeric landscape. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can shift the equilibrium towards one tautomer over another.

Electron-Donating Groups (EDGs): The introduction of an electron-donating group, such as an amino (-NH2) or methoxy (B1213986) (-OCH3) group, would generally increase the electron density of the purine ring system. This can influence the basicity of the nitrogen atoms and, consequently, the position of the tautomeric proton. In a study on aminopurines, it was observed that an amino group can have a notable effect on tautomeric preferences, and in some cases, can lead to a change in the most stable tautomer in solution. mdpi.com For example, in 8-aminopurine, the N(7)-H tautomer becomes more stable than the N(9)-H form in an aqueous environment. mdpi.com

Electron-Withdrawing Groups (EWGs): Conversely, the addition of an electron-withdrawing group, such as a nitro (-NO2) or a halogen (e.g., -Cl, -F), would decrease the electron density of the purine ring. This can lead to an increased acidity of the N-H protons, potentially stabilizing tautomers that can better accommodate the electron deficiency. Studies on other heterocyclic systems have shown that strong electron-withdrawing groups can have a pronounced effect on tautomeric equilibrium. nih.gov In the context of purines, an EWG would likely alter the relative stabilities of the N(7)-H and N(9)-H tautomers.

The following table summarizes the predicted impact of different classes of substituents on the tautomeric equilibrium of "Purine, 8-methyl-6-(methylthio)-" derivatives.

| Substituent Type | Example Substituents | Predicted Impact on Tautomeric Equilibrium of "Purine, 8-methyl-6-(methylthio)-" |

| Electron-Donating Groups (EDGs) | -NH₂, -OH, -OCH₃, -CH₃ | May favor tautomers where the proton is located on a nitrogen atom that can better delocalize the increased electron density. Could potentially increase the population of the N(7)-H tautomer. |

| Electron-Withdrawing Groups (EWGs) | -NO₂, -CN, -CF₃, -Cl, -F | May favor tautomers that are more acidic. Could shift the equilibrium towards the N(9)-H tautomer or another form depending on the position of substitution. |

It is important to note that the precise effect of a substituent will also depend on its position on the purine ring, as this will determine its steric and electronic influence relative to the existing 8-methyl and 6-methylthio groups.

Computational Chemistry and Molecular Modeling of Purine, 8 Methyl 6 Methylthio

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and thermodynamic stability. Density Functional Theory (DFT) is a particularly powerful method for this purpose.

Electronic Structure: DFT calculations can determine the distribution of electrons within the molecule, its orbital energies, and its affinity for electrons. For purine (B94841) derivatives, DFT studies at the B3LYP functional level have been used to investigate electron affinities (EAs). acs.org These studies suggest that in the gas phase, purines like adenine (B156593) and guanine (B1146940) have negative electron affinities, meaning they are stable as neutral molecules and resist forming anions. acs.org Solvation models, however, show that in solution, the EAs for all DNA bases become positive. acs.org The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial as they relate to the molecule's ability to donate or accept electrons in chemical reactions and interactions.

Stability: The thermodynamic stability of purine derivatives can be assessed by calculating their heats of formation (HOF) and bond dissociation energies (BDE). Research on designed nitro and amino-substituted purines, using DFT at the B3LYP/6-31G** level, has demonstrated the utility of these calculations. nih.gov These studies show that purine derivatives can be designed to have high positive heats of formation and significant bond dissociation energies, indicating both high energy content and considerable stability. nih.gov Such calculations for Purine, 8-methyl-6-(methylthio)- would elucidate its relative stability and the strength of its chemical bonds.

Table 1: Example DFT-Calculated Properties for Purine Derivatives

| Property | Compound | Method | Calculated Value | Reference |

|---|---|---|---|---|

| Heat of Formation | C: 2,4,6,8-tetraamino-purine | B3LYP/6-31G** | 165.7 kJ·mol⁻¹ | nih.gov |

| Detonation Velocity | C: 2,4,6,8-tetraamino-purine | B3LYP/6-31G** | 9.90 km·s⁻¹ | nih.gov |

| Adiabatic Valence EA | Adenine | B3LYP | ca. -0.35 eV | acs.org |

This table presents data for illustrative purine derivatives from the literature to demonstrate the application of DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Studies for Purine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For purine derivatives, QSAR models are invaluable for predicting the activity of new compounds and for understanding the structural features that are essential for their function.

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity. A mathematical model is then generated to relate these descriptors to the observed activity.

A study on substituted purine analogs as inhibitors of c-Src tyrosine kinase successfully developed a 2D-QSAR model using the partial least squares (PLS) regression method. researchgate.net The model's statistical significance was confirmed through internal and external validation, yielding a high predictive correlation coefficient (r²) of 0.8319 and a cross-validated correlation coefficient (q²) of 0.7550. researchgate.net The key descriptors in this model included the SsCH3E-index (related to the electronic influence of methyl groups), H-Donor Count, and T_2_Cl_3, highlighting the importance of specific electronic and topological features for inhibitory activity. researchgate.net Similar 3D-QSAR and molecular docking studies have been performed on 9H-purine derivatives as EGFR inhibitors, helping to rationalize the design of new molecules. researchgate.net

Table 2: Example of a 2D-QSAR Model for Purine Derivatives against c-Src Tyrosine Kinase

| Statistical Parameter | Value | Description | Reference |

|---|---|---|---|

| r² (Correlation Coefficient) | 0.8319 | Measures the goodness of fit of the model. | researchgate.net |

| q² (Cross-validated r²) | 0.7550 | Measures the internal predictive ability of the model. | researchgate.net |

This table showcases the statistical validation parameters from a representative QSAR study on purine analogs, demonstrating the robustness of such models.

Molecular Docking Simulations for Ligand-Target Interactions (non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target recognition. For a compound like Purine, 8-methyl-6-(methylthio)-, docking simulations could predict its binding mode within various hypothetical protein targets.

The process involves placing the ligand in the binding site of the receptor and sampling different orientations and conformations. These poses are then scored using a scoring function that estimates the binding affinity.

Binding affinity prediction is a key outcome of molecular docking. The scoring function calculates a value, often referred to as a docking score or binding energy (e.g., GlideScore), which estimates the Gibbs free energy of binding (ΔG). nih.gov A more negative or lower score generally indicates a stronger, more favorable binding interaction. In studies involving virtual screening of purine derivatives, compounds are ranked based on these scores to identify the most promising hits for further investigation. nih.gov These predictions help prioritize which novel compounds, such as Purine, 8-methyl-6-(methylthio)-, might be worth synthesizing and testing experimentally.

Beyond a simple score, docking reveals the specific three-dimensional orientation (pose) of the ligand within the binding pocket. This allows for a detailed analysis of the intermolecular interactions responsible for binding. Key interactions for purine derivatives often include:

Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H groups in the purine ring) and acceptors (like carbonyl oxygens in the protein backbone).

Hydrophobic Interactions: Interactions between nonpolar parts of the ligand (like the methyl group) and hydrophobic residues in the receptor (e.g., leucine, valine).

Pi-stacking: Interactions involving the aromatic purine ring system with aromatic amino acid residues like phenylalanine or tyrosine.

For instance, a docking study of a 1H-purine-2,6-dione derivative into the SARS-CoV-2 main protease identified crucial hydrogen bonds with residues such as GLY143 and GLU166, which were essential for stabilizing the complex. nih.gov Analysis of the orientation of Purine, 8-methyl-6-(methylthio)- would similarly map its specific points of contact within a given binding site.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions at the atomic level. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, including the structures and energies of any intermediates and transition states.

This methodology is particularly useful for studying reactions involving purine derivatives, such as their metabolic transformations or synthetic pathways. A prominent example is the study of the methylation of 6-mercaptopurine (B1684380) (a structural analog of the title compound) by the enzyme thiopurine S-methyltransferase. Using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, where the reacting core is treated with DFT, researchers simulated the methyl-transfer step. nih.gov The simulation identified the most favorable pathway and calculated the potential of mean force (PMF), or energy barrier, for the reaction to be 19.6 kcal/mol, a value that aligns well with experimental kinetic data. nih.gov

Similarly, DFT has been employed to understand the reaction pathway of ruthenium-catalyzed C-H functionalization on purine scaffolds. acs.org These calculations computed the relative Gibbs free energies for elementary steps, identifying the rate-determining step and clarifying the reaction mechanism. acs.org Applying this approach to Purine, 8-methyl-6-(methylthio)- could predict its susceptibility to various enzymatic or synthetic reactions.

Conformational Analysis and Dynamics

While quantum mechanics provides a static picture of a molecule, its true behavior in a biological environment is dynamic. Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility of a molecule and the stability of its interactions over time.

Conformational Analysis: A molecule like Purine, 8-methyl-6-(methylthio)- can exist in various spatial arrangements, or conformations, due to the rotation around single bonds (e.g., the C-S bond of the methylthio group). Understanding the energetically preferred conformations is crucial, as only specific conformations may be able to fit into a receptor's binding site.

Molecular Dynamics (MD) Simulations: MD simulations provide a "computational microscope" to watch how a molecule and its surroundings move over a period of time, typically nanoseconds to microseconds. When applied to a ligand-receptor complex, MD is used to assess the stability of the docked pose. nih.govnih.gov If the ligand remains stably bound in its initial docked orientation throughout the simulation, it lends confidence to the docking result. Key metrics such as the root-mean-square deviation (RMSD) of the ligand's atoms are monitored to quantify this stability.

Furthermore, MD simulations provide a dynamic view of the ligand-target interactions. For example, an MD study of a purine inhibitor bound to its target showed the persistence of key hydrogen bonds over a 100 ns simulation, confirming their importance for binding. nih.gov A simulation of 6-mercaptopurine within its target enzyme active site revealed that the ligand was stabilized by dynamic, non-bonded interactions with several key amino acid residues. nih.gov Such simulations for Purine, 8-methyl-6-(methylthio)- would reveal how its conformation adapts within a binding site and how its interactions fluctuate over time.

Biomolecular Interactions and Mechanistic Studies in Vitro, Non Clinical

Interaction with Enzymes and Inhibitory Mechanisms (non-clinical)

The enzymatic interactions of purine (B94841) analogues are a cornerstone of their biological activity. These interactions often lead to the disruption of cellular processes.

Kinase Inhibition Studies

There is currently no specific information available from in vitro studies regarding the kinase inhibitory activity of Purine, 8-methyl-6-(methylthio)-. Kinase inhibition is a common mechanism for purine analogues, but dedicated research on this particular compound has not been identified.

Enzyme Active Site Binding

Data from in vitro studies detailing the binding of Purine, 8-methyl-6-(methylthio)- to the active sites of specific enzymes is not available. Such studies would be crucial to understand its potential as an enzyme inhibitor.

Purine Analogues as Antimetabolites

As a purine analogue, it is plausible that Purine, 8-methyl-6-(methylthio)- could act as an antimetabolite. This would involve its conversion into a fraudulent nucleotide, which could then inhibit enzymes involved in de novo purine synthesis. For instance, related compounds like 6-mercaptopurine (B1684380) are metabolized to nucleotides that inhibit key enzymes in the purine biosynthesis pathway. However, specific in vitro studies confirming this mechanism for the 8-methylated variant are lacking.

Nucleic Acid Interactions

The structural similarity of purine analogues to endogenous purines suggests a potential for interaction with DNA and RNA, which could interfere with their synthesis and function.

DNA/RNA Intercalation Studies

There are no available in vitro studies that have investigated the potential of Purine, 8-methyl-6-(methylthio)- to intercalate into DNA or RNA. Intercalation involves the insertion of a molecule between the base pairs of a nucleic acid, which can lead to conformational changes and disruption of cellular processes like replication and transcription.

Interference with Nucleic Acid Synthesis Pathways

While it is a hypothesized mechanism for many purine analogues, there is no direct in vitro evidence to confirm that Purine, 8-methyl-6-(methylthio)- interferes with nucleic acid synthesis pathways. Such interference could occur through the inhibition of enzymes essential for nucleotide production or by incorporation into the growing DNA or RNA chain, leading to chain termination or dysfunction.

Receptor Binding Studies (non-clinical)

There is currently no available data from non-clinical receptor binding studies for Purine, 8-methyl-6-(methylthio)-.

Molecular Mechanisms of Action (in vitro, non-clinical)

Detailed in vitro investigations into the molecular mechanisms of action for Purine, 8-methyl-6-(methylthio)- have not been reported in the scientific literature.

Cellular Pathway Modulation

Information regarding the modulation of any cellular pathways by Purine, 8-methyl-6-(methylthio)- is not available.

Signal Transduction Interference

There are no documented studies on the interference of signal transduction pathways by Purine, 8-methyl-6-(methylthio)-.

Analytical Method Development for Purine, 8 Methyl 6 Methylthio

Chromatographic Separation Techniques

Chromatographic techniques are central to the separation of "Purine, 8-methyl-6-(methylthio)-" from complex mixtures, ensuring specificity and accurate quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's properties and the analytical objectives.

HPLC is a versatile and widely used technique for the analysis of purine (B94841) derivatives due to its high resolution and suitability for non-volatile and thermally labile compounds. A typical HPLC method for "Purine, 8-methyl-6-(methylthio)-" would involve a reversed-phase approach.

Column and Mobile Phase: A C18 column is a common choice for the separation of purine analogues, offering a good balance of hydrophobicity for retaining the analyte. ijpbs.net The mobile phase composition is critical for achieving optimal separation. A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is often employed. nih.govresearchgate.net The pH of the aqueous buffer should be carefully controlled to ensure consistent ionization and retention of the purine. researchgate.net For instance, an acidic pH can enhance retention on a reversed-phase column.

Illustrative HPLC Parameters: A starting point for method development could involve a gradient elution profile, as detailed in the interactive table below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Gradient | 5% B to 95% B in 15 min |

Gas Chromatography can be a powerful technique for the analysis of "Purine, 8-methyl-6-(methylthio)-", particularly when coupled with mass spectrometry. However, due to the low volatility of purine derivatives, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.

Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in the purine ring. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.

Illustrative GC Parameters: The following interactive table outlines potential GC conditions for the analysis of the derivatized "Purine, 8-methyl-6-(methylthio)-".

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Injection Mode | Splitless |

Detection and Quantification Methodologies

The choice of detector is paramount for achieving the desired sensitivity and selectivity.

For HPLC, a UV detector is commonly used for purine analysis, as the purine ring system exhibits strong absorbance in the UV region, typically around 260-280 nm. ijpbs.net For enhanced selectivity and sensitivity, a mass spectrometer (MS) detector is often preferred. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high specificity through the use of multiple reaction monitoring (MRM), which minimizes interference from matrix components. nih.govnih.govresearchgate.net

For GC, a Flame Ionization Detector (FID) can be used for quantification, but a Mass Spectrometer (MS) is generally favored for its ability to provide structural information and high selectivity, especially when operated in selected ion monitoring (SIM) mode.

Method Validation Parameters (Specificity, Linearity, Accuracy, Precision)

A developed analytical method must be validated to ensure its reliability for the intended application. scorpiusbiologics.com Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, and precision. neliti.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by analyzing blank and spiked samples to ensure no interfering peaks are observed at the retention time of the analyte.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined concentration range and evaluating the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99. annlabmed.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. Recoveries are typically expected to be within 80-120%. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). An RSD of <15% is generally considered acceptable. nih.gov

Illustrative Method Validation Data: The following interactive table provides a hypothetical summary of acceptable validation results for an HPLC-UV method for "Purine, 8-methyl-6-(methylthio)-".

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Specificity | No interference at analyte retention time | Pass |

| Linearity (r²) | ≥ 0.99 | 0.9995 |

| Accuracy (% Recovery) | 80 - 120% | 98.5 - 103.2% |

| Precision (RSD) - Repeatability | ≤ 15% | < 5% |

| Precision (RSD) - Intermediate | ≤ 15% | < 10% |

Structure Activity Relationship Sar Studies of Purine, 8 Methyl 6 Methylthio Derivatives

Impact of Substitutions at C2, C6, C8, and N9 on Biological Activity

Modifications at the C2, C6, C8, and N9 positions of the purine (B94841) ring have been shown to significantly alter the biological profiles of these compounds, affecting their affinity and selectivity for various biological targets, including enzymes and receptors. ed.ac.uknih.gov

C2 Position: Substitution at the C2 position can have a profound effect on the biological activity of purine derivatives. For instance, the introduction of a 2-amino group is a critical recognition element for the binding of small molecules to DNA. nih.gov In the context of adenosine (B11128) receptor antagonists, 2-substituted adenosine derivatives have been shown to be selective agonists for the A2 receptor subtype. nih.gov The nature of the substituent at C2 can also influence the selectivity of the compound for different biological targets. For example, in a series of polyazamacrocycles, C2-substituted derivatives showed significant in vitro activity against trypanosome and malaria parasites. nih.govresearchgate.net

C6 Position: The C6 position is a key site for modification in the development of various biologically active purine derivatives. The nature of the substituent at this position is a major determinant of activity. nih.gov For example, in the development of selective positive inotropes, thioether-linked derivatives at the C6 position were found to be superior to their oxygen and nitrogen isosteres. nih.govresearchgate.net Furthermore, a study on 2,6,9-trisubstituted purine derivatives as potential anticancer compounds concluded that an arylpiperazinyl system connected at position 6 of the purine ring is beneficial for cytotoxic activity. nih.gov

C8 Position: The C8 position of the purine ring is unique in that it can participate in both electrophilic and nucleophilic substitution reactions. mdpi.com Substitutions at this position can influence the conformational preference of the glycosidic bond in nucleosides. For instance, an ethenyl group at C8 of adenosine induces an opposite conformation compared to the natural nucleoside. mdpi.com In the context of adenosine receptor antagonists, the introduction of a methyl group at the 8-position of 8-azatheophylline restored antagonistic activity at A2 receptors, while a cycloalkyl substituent increased affinity for both A1 and A2 receptor subtypes. nih.gov Furthermore, studies on 8-styrylxanthines have shown that substitutions on the phenyl ring of the styryl group at the C8 position are favored for A2-selectivity. nih.gov A recent study also highlighted the potential of purine derivatives with a phenyl group at the C-8 position as a scaffold for developing compounds with improved anticancer properties. nih.gov

N9 Position: The N9 position of the purine ring is another critical site for modification that influences biological activity. nih.gov In a study of N9-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives, substitutions with tetrahydropyran-2-yl, ethoxyethyl, and C2-C4 alkyl chains terminated by various functional groups were investigated to understand their impact on cytokinin activity. nih.gov The results indicated that N9-substituted derivatives remained active in in vitro bioassays, although their ability to trigger a response in certain cytokinin receptors was varied. nih.gov In the development of anticancer agents, 6,8,9-trisubstituted purine analogs with a cyclopentyl group at the N9 position have been synthesized and evaluated. nih.gov

The following table summarizes the impact of substitutions at different positions on the biological activity of purine derivatives:

| Position | Type of Substitution | Impact on Biological Activity | Reference |

| C2 | 2-amino group | Critical for DNA binding | nih.gov |

| C2 | Alkylthio ethers | High potency at P2Y1 receptors | nih.gov |

| C6 | Thioether linkage | Superior inotropic activity compared to O/N isosteres | nih.govresearchgate.net |

| C6 | Arylpiperazinyl system | Beneficial for cytotoxic activity | nih.gov |

| C8 | Methyl group (in 8-azatheophylline) | Restored A2 receptor antagonistic activity | nih.gov |

| C8 | Phenyl group | Potential for improved anticancer properties | nih.gov |

| N9 | Cyclopentyl group | Component of anticancer 6,8,9-trisubstituted purines | nih.gov |

| N9 | Alkyl chains with functional groups | Varied cytokinin activity | nih.gov |

Role of the Methylthio Group in Biological Recognition

The methylthio group, particularly at the C6 position of the purine ring, plays a significant role in the biological recognition and activity of these compounds. 6-(Methylthio)purine itself serves as a precursor for the synthesis of various 6-alkylpurine derivatives. chemsrc.com

In the context of P2Y receptors, the 2-methylthio derivative of ADP is a potent agonist at P2Y₁, P2Y₁₂, and P2Y₁₃ receptors. nih.gov This highlights the importance of the methylthio group in achieving high potency at these specific receptor subtypes. Furthermore, 2-thioether substitution of the adenine (B156593) moiety of ATP is known to enhance potency at various P2 receptor subtypes. nih.gov

Studies on selective positive inotropes have demonstrated that thioether-linked derivatives are superior to their oxygen and nitrogen isosteres, indicating a preference for the sulfur linkage in biological recognition for this particular activity. nih.govresearchgate.net The methylthio group can also influence the metabolic stability of the compound. For instance, the prodrug azathioprine, which contains a methyl-nitroimidazole linked to the sulfur of mercaptopurine, is designed to be susceptible to nucleophilic attack, leading to the release of the active mercaptopurine. nih.gov

The following table highlights the role of the methylthio group in different biological contexts:

| Compound Class | Position of Methylthio Group | Biological Role | Reference |

| ADP derivatives | C2 | Potent agonism at P2Y₁, P2Y₁₂, and P2Y₁₃ receptors | nih.gov |

| ATP derivatives | C2 | Enhanced potency at various P2 receptor subtypes | nih.gov |

| 6-substituted purines | C6 | Superior inotropic activity (as a thioether) | nih.govresearchgate.net |

| Azathioprine | C6 (as part of a larger group) | Facilitates release of active mercaptopurine | nih.gov |

Linker Chemistry and its Influence on Interaction Profiles

A study on 6-substituted purinyl alkoxycarbonyl amino acids as immunostimulants found that the biological activity was dependent on the distance and spatial freedom between the purine and the amino acid, which was defined by the length and rigidity of the linker. nih.gov This suggests that the linker plays a critical role in positioning the key pharmacophoric elements for optimal interaction with the target.

In the context of kinase inhibitors, the linker region is often optimized to achieve high affinity and selectivity. For example, the design of kinase inhibitors frequently involves connecting the purine scaffold to various aromatic or heterocyclic groups through different types of linkers. ed.ac.uk The choice of linker can influence the conformational flexibility of the molecule, which in turn affects its ability to fit into the ATP-binding pocket of the kinase.

The development of purine-based conjugates for antiviral or cytotoxic applications also relies heavily on linker chemistry. For instance, conjugates of purine with other molecules, connected via polymethylenecarboxylic acid amides, have been synthesized and their cytotoxic activity evaluated. mdpi.com The length of the polymethylene chain (the linker) was found to be a critical factor influencing the activity. mdpi.com

The following table illustrates the influence of linker chemistry in different classes of purine derivatives:

| Compound Class | Linker Type | Influence on Biological Activity | Reference |

| 6-substituted purinyl alkoxycarbonyl amino acids | Alkoxycarbonyl | Defines distance and spatial freedom, impacting immunostimulatory activity | nih.gov |

| Kinase inhibitors | Various | Affects conformational flexibility and binding to the ATP pocket | ed.ac.uk |

| Purine conjugates | Polymethylenecarboxylic acid amides | Length of the linker is critical for cytotoxic activity | mdpi.com |

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Purine (B94841) Scaffolds for Chemical Biology Probes

The development of sophisticated chemical biology probes is essential for dissecting complex biological pathways and identifying new drug targets. Purine analogs, due to their structural similarity to endogenous signaling molecules, are ideally suited for this purpose. Future research should focus on the design and synthesis of novel purine scaffolds derived from 8-methyl-6-(methylthio)purine. These efforts will involve the strategic introduction of various functional groups and reporter tags to create a diverse library of molecular probes. These probes can be designed to interact with specific enzymes, receptors, or other proteins, thereby enabling detailed studies of their function and regulation. A key area of interest will be the development of probes that can be used to investigate the roles of purinergic signaling in health and disease.

Advanced Synthetic Strategies for Complex Purine Architectures

The synthesis of complex purine architectures presents a significant challenge for medicinal chemists. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of toxic reagents. To overcome these limitations, future research must focus on the development of more efficient and sustainable synthetic strategies. nih.gov This includes the exploration of novel multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.gov Additionally, the use of flow chemistry and automated synthesis platforms can help to accelerate the synthesis of large libraries of purine analogs for high-throughput screening. youtube.com The development of new catalytic methods for the selective functionalization of the purine core will also be crucial for accessing novel chemical space. nih.gov

Integrated Computational and Experimental Approaches for Mechanistic Insights

A deep understanding of the molecular mechanisms by which purine analogs exert their biological effects is essential for the rational design of new therapeutic agents. Future research should employ an integrated approach that combines computational modeling with experimental validation. Molecular docking and molecular dynamics simulations can be used to predict the binding modes of purine analogs to their target proteins and to identify key structure-activity relationships. These computational predictions can then be tested experimentally using a variety of biophysical and biochemical techniques. This iterative cycle of prediction and validation will be critical for optimizing the potency and selectivity of new purine-based drug candidates.

Development of High-Throughput Screening Platforms for Purine Analogues

High-throughput screening (HTS) is a powerful tool for identifying new drug leads from large chemical libraries. youtube.com The development of robust and reliable HTS platforms for the screening of purine analogs is a key priority for future research. youtube.com These platforms can be used to screen for compounds that modulate the activity of specific enzymes, receptors, or signaling pathways. youtube.com The use of automated liquid handling systems and advanced data analysis software can help to increase the efficiency and throughput of these screens. youtube.com The data generated from HTS campaigns can be used to identify promising hit compounds that can then be further optimized through medicinal chemistry efforts.

Q & A

Q. How can researchers design robust structure-property relationship studies for 8-methyl-6-(methylthio)purine derivatives?

- Methodology : Use principal component analysis (PCA) to reduce dimensionality of physicochemical descriptors (e.g., logP, polar surface area). Apply partial least squares regression (PLS-R) to correlate descriptors with biological outcomes. Validate models with external test sets and permutation testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.